Tau tracer 2

Description

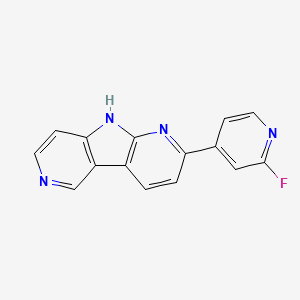

The exact mass of the compound this compound is 264.08112447 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPWIBZGGFVBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173361-80-1 | |

| Record name | Izaflortaucipir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173361801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IZAFLORTAUCIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWJ7I16SUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Second-Generation Tau PET Tracers: A Deep Dive into the Mechanism of Action

For Immediate Release

[City, State] – December 8, 2025 – The advent of second-generation tau positron emission tomography (PET) tracers has revolutionized the in vivo study of tau pathology, a hallmark of Alzheimer's disease (AD) and other neurodegenerative tauopathies. These advanced imaging agents offer superior specificity and reduced off-target binding compared to their predecessors, providing researchers and drug developers with a powerful tool to investigate disease mechanisms, track progression, and evaluate the efficacy of novel therapeutics. This technical guide delves into the core mechanism of action of these tracers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Mechanism of Action: Targeting Tau Aggregates with High Affinity and Specificity

The fundamental mechanism of action for second-generation tau PET tracers lies in their ability to selectively bind to aggregated forms of the tau protein within the brain. In healthy neurons, tau is a microtubule-associated protein that plays a crucial role in stabilizing the cellular cytoskeleton. In tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble paired helical filaments (PHFs) and straight filaments (SFs), which are the primary components of neurofibrillary tangles (NFTs).

Second-generation tracers are meticulously designed small molecules that can cross the blood-brain barrier and exhibit high affinity for the beta-sheet structures characteristic of these tau aggregates. Unlike first-generation tracers, which were often plagued by off-target binding to other proteins such as monoamine oxidases (MAO-A and MAO-B) and amyloid-beta plaques, newer agents demonstrate a significantly improved selectivity profile.[1][2][3] This enhanced specificity is critical for accurately quantifying tau pathology and distinguishing it from other co-existing proteinopathies.

Recent advancements in cryogenic electron microscopy (cryo-EM) and molecular docking studies have provided unprecedented insights into the specific binding sites of these tracers on tau filaments. For instance, studies with tracers like MK-6240 have revealed that they bind to a specific pocket within the core of the tau fibril, interacting with key amino acid residues. This precise interaction underpins their high affinity and selectivity.

Below is a diagram illustrating the general mechanism of action, from tracer administration to the detection of tau aggregates.

References

- 1. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

18F-RO-948: A Technical Guide to its Binding Characteristics and Affinity for Tau Aggregates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics and affinity of 18F-RO-948, a second-generation positron emission tomography (PET) tracer for the in vivo imaging of tau protein aggregates, a hallmark pathology of Alzheimer's disease (AD) and other tauopathies.

Introduction

18F-RO-948 is a novel radioligand developed for the quantitative assessment of tau pathology in the human brain.[1][2] It exhibits high affinity and specificity for paired helical filament (PHF)-tau, the primary component of neurofibrillary tangles (NFTs) in AD.[3] As a second-generation tracer, 18F-RO-948 was designed to overcome some of the limitations of earlier tau PET agents, demonstrating improved pharmacokinetics and a more favorable off-target binding profile.[4][5] This guide summarizes the key binding properties of 18F-RO-948, details the experimental protocols used for its characterization, and provides visual representations of relevant biological and experimental workflows.

Binding Characteristics and Affinity

18F-RO-948 binds with high affinity to tau aggregates present in the brains of individuals with Alzheimer's disease.[1] Autoradiography studies on post-mortem human brain tissue have confirmed its high specificity for PHF-tau.[3]

Quantitative Binding Data

While specific in vitro binding constants (Kd, Ki, Bmax) for 18F-RO-948 are not consistently reported in the public literature, which primarily focuses on its in vivo performance, the collective evidence from preclinical and clinical studies underscores its high-affinity binding. For context, second-generation tau tracers are generally characterized by nanomolar or sub-nanomolar affinity for tau aggregates.

Table 1: Summary of 18F-RO-948 Binding Properties

| Property | Description | References |

| Primary Target | Aggregated tau protein (specifically PHF-tau in AD) | [1][3] |

| Affinity | High affinity for tau aggregates | [1][3] |

| Specificity | High specificity for tau over amyloid-β plaques | [1] |

| Selectivity | Primarily recognizes a mixture of 3- and 4-repeat tau isoforms | [1] |

Off-Target Binding

A key advantage of 18F-RO-948 is its low off-target binding profile.[5]

Table 2: Off-Target Binding Profile of 18F-RO-948

| Off-Target Site | Binding Potential | References |

| Amyloid-β plaques | Negligible | [1] |

| Monoamine Oxidase A (MAO-A) | Negligible | [1] |

| Monoamine Oxidase B (MAO-B) | Negligible | [1] |

| Basal Ganglia | Low | [4] |

| Thalamus | Low | [4] |

| Choroid Plexus | Low | [4][5] |

| Substantia Nigra | Some retention observed | [1] |

| Cerebellar Vermis | Some retention observed in controls | [1] |

| Skull/Meninges | Some retention observed | [4] |

Experimental Protocols

The characterization of 18F-RO-948's binding profile involves several key experimental techniques.

In Vitro Autoradiography with [3H]RO-948

In vitro autoradiography on post-mortem human brain tissue is a critical method for assessing the specific binding of a radioligand to its target. For these studies, the tritiated analog, [3H]RO-948, is often utilized.

Protocol:

-

Tissue Preparation: Frozen human brain sections (typically 10-20 µm thick) from diagnosed AD patients and healthy controls are thaw-mounted onto microscope slides.[6][7][8]

-

Pre-incubation: Slides are pre-incubated in a buffer solution (e.g., Tris-HCl) to wash away endogenous ligands.[8][9]

-

Incubation: Slides are incubated with a solution containing [3H]RO-948 at a specific concentration.[6]

-

Determination of Non-Specific Binding: A parallel set of slides is incubated with [3H]RO-948 in the presence of a high concentration of a non-labeled competitor to saturate the specific binding sites.[6][8]

-

Washing: Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.[9]

-

Drying and Exposure: The slides are dried, and apposed to a phosphor imaging plate or autoradiographic film for a designated period.[8][9]

-

Image Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the binding density in different brain regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.[6][9]

In Vivo PET Imaging with 18F-RO-948

Human PET studies are essential for evaluating the in vivo performance of 18F-RO-948.

Protocol:

-

Radiotracer Production: 18F-RO-948 is synthesized via automated radiochemistry modules. The final product undergoes rigorous quality control to ensure high radiochemical purity and specific activity.[10]

-

Subject Recruitment: Study participants typically include individuals with a clinical diagnosis of AD (often confirmed with amyloid PET), mild cognitive impairment (MCI), and age-matched healthy controls.[1][11]

-

Tracer Administration: A bolus injection of 18F-RO-948 is administered intravenously. The injected radioactivity typically ranges from 185 to 370 MBq (5-10 mCi), with a low injected mass to avoid pharmacological effects.[5]

-

PET Scan Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.[1][2]

-

Image Reconstruction and Analysis: PET data are reconstructed, corrected for attenuation and scatter, and co-registered with the subject's MRI for anatomical localization.[11]

-

Quantitative Analysis: Tracer uptake is quantified using various methods:

-

Standardized Uptake Value Ratio (SUVR): Regional tracer uptake is normalized to a reference region with low specific binding, such as the cerebellar gray matter, to generate SUVR images.[4][11]

-

Kinetic Modeling: Dynamic PET data can be analyzed using compartmental models (e.g., two-tissue compartment model) with arterial plasma input function to estimate parameters like the total distribution volume (VT).[1][3]

-

Visualizations

Tau Aggregation Pathway

The following diagram illustrates the pathological aggregation of tau protein, the target of 18F-RO-948.

Caption: Pathological aggregation of tau protein from soluble monomers to insoluble neurofibrillary tangles.

Experimental Workflow for PET Imaging

This diagram outlines the typical workflow for a human PET imaging study with 18F-RO-948.

Caption: Standardized workflow for a human 18F-RO-948 PET imaging study.

Logic of Binding Specificity Assessment

This diagram illustrates the logic behind determining specific binding in autoradiography.

Caption: Calculation of specific binding in in vitro autoradiography experiments.

References

- 1. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of 3 Novel Tau Radiopharmaceuticals, 11C-RO-963, 11C-RO-643, and 18F-RO-948, in Healthy Controls and in Alzheimer Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Autoradiography [fz-juelich.de]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Validation of Novel Tau PET Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential preclinical validation steps for novel Positron Emission Tomography (PET) ligands targeting the tau protein. The accurate in vivo quantification of tau pathology is critical for the diagnosis, staging, and monitoring of therapeutic interventions for Alzheimer's disease and other tauopathies. This document outlines the core in vitro and in vivo methodologies, presents key quantitative data for prominent ligands, and illustrates the underlying biological pathways and experimental workflows.

Introduction: The Imperative for Novel Tau PET Ligands

Neurofibrillary tangles (NFTs), composed of hyperphosphorylated and aggregated tau protein, are a pathological hallmark of a class of neurodegenerative disorders known as tauopathies.[1][2] The density and distribution of NFTs correlate more strongly with cognitive decline in Alzheimer's disease than amyloid-β plaques.[2] This has spurred the development of PET ligands that can selectively bind to these tau aggregates, offering a non-invasive window into the progression of the disease.[1][2]

The ideal tau PET ligand should exhibit high binding affinity and selectivity for tau aggregates over other protein deposits, particularly amyloid-β plaques, which often co-exist in the Alzheimer's brain.[2] Furthermore, it must possess favorable pharmacokinetics, including the ability to cross the blood-brain barrier and rapid clearance from non-target tissues to ensure a high signal-to-noise ratio.[2] This guide details the rigorous preclinical evaluation process designed to identify such promising candidates.

In Vitro Characterization: The Foundation of Ligand Validation

The initial stages of preclinical validation involve a battery of in vitro assays to determine the fundamental binding characteristics of a novel ligand. These assays provide the first indication of a ligand's potential for successful in vivo imaging.

Binding Affinity and Selectivity Assays

Competition binding assays are the gold standard for determining the binding affinity (expressed as the dissociation constant, Kd) of a novel ligand for tau aggregates.[2] These assays are typically performed using brain homogenates from confirmed Alzheimer's disease cases or synthetic tau fibrils.[2] A low Kd value, typically in the nanomolar range, indicates high binding affinity.[2][3]

Equally crucial is the assessment of selectivity. The ligand's affinity for tau aggregates is compared to its affinity for other targets, most importantly amyloid-β plaques, but also other potential off-target binding sites in the brain.[2] A high selectivity ratio is essential for unambiguous imaging of tau pathology.

Table 1: In Vitro Binding Characteristics of Selected Tau PET Ligands

| Ligand | Target | Kd (nM) | Selectivity vs. Aβ | Reference |

| First Generation | ||||

| [18F]FDDNP | Tau & Aβ | - | Low | [4] |

| [18F]THK-523 | Tau | ~nM | 12-fold | [2] |

| [18F]AV-1451 (Flortaucipir) | Tau | ~nM | 25 to 27-fold | [2] |

| [11C]PBB3 | Tau | - | High | [5] |

| Second Generation | ||||

| [18F]THK-5351 | Tau | 2.9 | High | [2] |

| [18F]MK-6240 | Tau | - | High | [6] |

| [18F]PI-2620 | Tau | - | High | [6] |

| [18F]PM-PBB3 | Tau | - | High | [5][6] |

Note: Kd values can vary depending on the experimental conditions and the source of tau aggregates (e.g., recombinant vs. human brain-derived).

Autoradiography

Autoradiography on postmortem human brain tissue sections provides a visual confirmation of the ligand's binding specificity and distribution.[3] Brain sections from individuals with Alzheimer's disease, other tauopathies, and healthy controls are incubated with the radiolabeled ligand. The resulting images are then compared with adjacent sections stained with traditional silver stains or immunostained with anti-tau and anti-amyloid-β antibodies to confirm that the ligand binds specifically to tau-laden structures like NFTs and neuropil threads.

Experimental Protocol: In Vitro Autoradiography

-

Tissue Preparation: Obtain frozen, postmortem human brain tissue blocks from well-characterized cases (e.g., Alzheimer's disease, progressive supranuclear palsy, corticobasal degeneration, and healthy controls). Section the tissue at 10-20 µm thickness using a cryostat and mount the sections on microscope slides.

-

Pre-incubation: Wash the sections in a buffer (e.g., phosphate-buffered saline, PBS) to remove endogenous substances that might interfere with binding.

-

Incubation: Incubate the sections with the radiolabeled tau PET ligand at a specific concentration (typically in the low nanomolar range) in a buffer solution for a defined period (e.g., 60-120 minutes) at room temperature.

-

Washing: Wash the sections in buffer to remove unbound radioligand. This step is critical for reducing non-specific binding and improving the signal-to-noise ratio.

-

Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film for a period ranging from hours to days, depending on the radioactivity of the ligand.

-

Imaging and Analysis: Scan the imaging plates or develop the film to visualize the distribution of the radioligand. Quantify the binding density in different brain regions.

-

Validation: Correlate the autoradiographic signal with the distribution of tau pathology in adjacent sections stained with specific antibodies (e.g., AT8 for phosphorylated tau) or histological stains (e.g., Gallyas silver stain).

In Vivo Preclinical Evaluation in Animal Models

Following promising in vitro results, the validation process moves to in vivo studies in animal models of tauopathy. These studies are essential to assess the ligand's pharmacokinetic properties and its ability to detect tau pathology in a living organism.

Transgenic Animal Models

A variety of transgenic mouse and rat models that express human tau with mutations found in familial frontotemporal dementia are used to model different aspects of tau pathology.[1][7] Commonly used mouse models include the rTg4510, PS19, and P301S lines, which develop age-dependent neurofibrillary tangle-like pathology.[1][7][8]

In Vivo PET Imaging

Small-animal PET scanners are used to perform dynamic imaging studies in these transgenic animals.[8][9] The radiolabeled ligand is injected intravenously, and its uptake, distribution, and clearance from the brain are monitored over time.[8][9] The data are used to calculate key pharmacokinetic parameters and to determine the standardized uptake value ratio (SUVR), which is a semi-quantitative measure of tracer binding in a target region relative to a reference region devoid of specific binding.[8]

Experimental Protocol: In Vivo PET Imaging in a Transgenic Mouse Model

-

Animal Preparation: Anesthetize a transgenic mouse (e.g., rTg4510) and a wild-type control mouse of the same age and genetic background. Place the animals on the scanner bed and maintain their body temperature.

-

Radioligand Administration: Administer a bolus injection of the radiolabeled tau PET ligand via a tail vein catheter. The injected dose is typically in the range of 5-15 MBq.

-

PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes immediately following the injection. A transmission scan may be performed for attenuation correction.

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with a magnetic resonance imaging (MRI) template of a mouse brain for anatomical delineation of regions of interest (ROIs).

-

Kinetic Modeling: Analyze the time-activity curves (TACs) in different ROIs to estimate pharmacokinetic parameters. Calculate the SUVR by dividing the integrated tracer uptake in a target region (e.g., hippocampus, cortex) by the uptake in a reference region (e.g., cerebellum).

-

Ex Vivo Validation: Following the PET scan, the animal can be euthanized, and the brain extracted for ex vivo autoradiography and immunohistochemistry to confirm the in vivo PET signal corresponds to the actual tau pathology.

Visualizing the Biological Context and Experimental Process

To better understand the preclinical validation process and the underlying biology, the following diagrams illustrate key pathways and workflows.

Tau Phosphorylation and Aggregation Pathway

The following diagram illustrates the key steps in the pathological cascade of tau, from its normal function in microtubule stabilization to its hyperphosphorylation and aggregation into neurofibrillary tangles, the primary target of tau PET ligands.

References

- 1. In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of Tau and Its Ligands in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct binding of PET ligands PBB3 and AV-1451 to tau fibril strains in neurodegenerative tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

The Core of Detection: An In-depth Technical Guide to the Molecular and Cellular Basis of Tau Tracer Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental molecular and cellular mechanisms that govern the binding of Positron Emission Tomography (PET) tracers to tau protein aggregates, a key biomarker in Alzheimer's disease and other tauopathies. Understanding these core principles is critical for the interpretation of PET imaging data and the development of next-generation diagnostic and therapeutic agents.

The Target: Tau Protein and its Pathological Aggregation

Tau is a microtubule-associated protein that, under pathological conditions, detaches from microtubules and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) within neurons. These fibrils are primarily composed of the microtubule-binding repeat (MTBR) region of the tau protein. Humans express six tau isoforms, which are differentiated by the presence of either three (3R) or four (4R) repeats in the MTBR. The specific composition and conformation of these tau fibrils vary across different tauopathies, influencing tracer binding.[1][2][3][4]

In Alzheimer's disease, NFTs are composed of both 3R and 4R tau isoforms, which assemble into paired helical filaments (PHFs) and straight filaments (SFs).[5][6] In contrast, other tauopathies like Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD) are characterized by predominantly 4R tau aggregates, while Pick's disease is a 3R tauopathy.[1][2][4] These structural differences at the molecular level are a key determinant of the binding specificity and affinity of various tau PET tracers.

Molecular Mechanisms of Tracer Binding

The binding of PET tracers to tau fibrils is a highly specific interaction driven by the unique structural landscape of the fibril surface. The shared β-sheet structure of amyloid proteins, including tau and amyloid-beta, provides a general binding motif for many tracers.[7] However, the development of tau-specific tracers requires high selectivity for tau aggregates over other protein deposits.[3][8]

Binding Sites on Tau Fibrils

Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, near-atomic resolution views of tau fibril structures from human brains, revealing the precise binding sites of several PET tracers.[5][6][9][10][11]

-

Alzheimer's Disease (AD) Fold: In the characteristic C-shaped fold of AD tau protofilaments (both PHFs and SFs), several key binding sites have been identified.

-

The β-helix: Tracers like APN-1607 (PM-PBB3) have been shown to bind to two major sites within the β-helix of both PHFs and SFs.[5][6]

-

The C-shaped Cavity: A third major binding site for APN-1607 is located in the C-shaped cavity of SFs.[5][6]

-

The Protofilament Cleft: The second-generation tracer MK-6240 binds with a 1:1 stoichiometry within a cleft of the PHF, interacting with specific amino acid residues such as glutamine 351, lysine 353, and isoleucine 360.[10][11] The tracer GTP-1 also binds in a stacked arrangement within an exposed cleft of each protofilament.[12][13]

-

-

Chronic Traumatic Encephalopathy (CTE) Fold: The first-generation tracer Flortaucipir ([¹⁸F]-AV-1451) has been observed to bind to CTE Type I filaments, adjacent to lysine 353 and aspartate 358.[9]

Computational modeling studies, including molecular docking and molecular dynamics simulations, have further elucidated the binding patterns of various tracers, suggesting the existence of multiple high-affinity binding sites on the tau fibril.[14][15][16][17] For example, modeling suggests that PBB3 binds strongly to a distinct site (site 4) not preferred by other tracers, while MK-6240 and T807 (Flortaucipir) show specificity for another site (site 1).[14][17]

Diagram 1: Binding sites of various PET tracers on different tau fibril polymorphs.

Generations of Tau PET Tracers: An Evolutionary Perspective

The development of tau PET tracers has progressed through several generations, each aiming to improve binding affinity, specificity, and pharmacokinetic properties.

First-Generation Tracers

This group includes tracers like [¹⁸F]FDDNP, the THK series ([¹⁸F]THK523, [¹⁸F]THK5117, [¹⁸F]THK5351), [¹¹C]PBB3, and [¹⁸F]Flortaucipir (AV-1451/T807). While these tracers enabled the first in vivo visualization of tau pathology, they are hampered by several limitations:

-

Off-target binding: A significant issue with first-generation tracers is their off-target binding to other proteins and structures in the brain.[1][18][19] Notably, many of these tracers bind to monoamine oxidase A (MAO-A) and B (MAO-B), which are abundant in regions like the basal ganglia and thalamus, leading to non-specific signals that can confound image interpretation.[20][21][22][23][24] For example, the off-target binding of [¹⁸F]THK5351 is largely attributed to its interaction with MAO-B.[21][23]

-

Limited specificity for non-AD tauopathies: Most first-generation tracers show a higher affinity for the mixed 3R/4R tau aggregates found in AD and have demonstrated limited utility in imaging the pure 3R or 4R tauopathies.[1][19][25]

Second-Generation Tracers

To address the shortcomings of the first-generation compounds, a new wave of tracers was developed, including [¹⁸F]MK-6240, [¹⁸F]RO-948, [¹⁸F]PI-2620, and [¹⁸F]GTP-1. These tracers exhibit several key improvements:

-

Reduced off-target binding: Second-generation tracers have been designed to have significantly lower affinity for MAO-A and MAO-B, resulting in cleaner images with a better signal-to-background ratio.[20][26] However, some second-generation tracers may exhibit off-target binding to other structures, such as the meninges.[26][27]

-

Improved specificity and affinity: These tracers generally show higher binding affinity for tau fibrils and improved selectivity over amyloid-beta plaques.[10][11][26] Some second-generation tracers, like [¹⁸F]PI-2620, have shown promise in binding to 4R tau isoforms found in non-AD tauopathies, in addition to the 3R/4R aggregates in AD.[28][29]

Diagram 2: Comparison of first and second-generation tau PET tracers.

Quantitative Data on Tracer Binding

The following tables summarize the binding affinities (Kd or Ki in nM) of various tau tracers for tau aggregates and key off-target sites. Data is compiled from in vitro binding assays on human brain tissue or recombinant fibrils.

Table 1: Binding Affinities of Tau Tracers to Tau Aggregates

| Tracer | Tauopathy | Tau Isoforms | Kd / Ki (nM) |

| First Generation | |||

| [¹⁸F]THK523 | AD | 3R/4R | 1.7 |

| [¹⁸F]AV-1451 (T807) | AD | 3R/4R | ~25-27 fold higher than Aβ |

| [¹⁸F]AV-680 (T808) | AD | 3R/4R | ~25-27 fold higher than Aβ |

| Second Generation | |||

| [¹⁸F]PI-2620 | AD | 3R/4R | ~4.0 (IC₅₀) |

| [¹⁸F]MK-6240 | AD | 3R/4R | High Affinity |

| [¹⁸F]RO-948 | AD | 3R/4R | High Affinity |

| [¹⁸F]PM-PBB3 | AD / PSP / CBD | 3R/4R & 4R | nM range |

Note: Direct comparative Kd values are not always available in the literature; some studies report selectivity ratios or qualitative descriptions of affinity.

Table 2: Off-Target Binding Affinities of Tau Tracers

| Tracer | Off-Target | Ki (nM) | Notes |

| First Generation | |||

| [¹⁸F]FDDNP | MAO-B | 99 | Moderate affinity |

| [¹⁸F]THK5351 | MAO-B | High Affinity | Significant off-target signal in vivo |

| [¹⁸F]AV-1451 (T807) | MAO-A/B | Lower Affinity than THK series | Off-target binding still observed |

| Second Generation | |||

| [¹⁸F]PI-2620 | MAO-B | Low/No Affinity | |

| [¹⁸F]MK-6240 | MAO-B | Low/No Affinity | |

| [¹⁸F]RO-948 | MAO-A/B | Lower Affinity than 1st Gen |

Cellular Mechanisms of Tracer Uptake and Retention

For a PET tracer to be effective, it must cross the blood-brain barrier (BBB) and the plasma membrane of neurons to access the intracellular tau aggregates.[8][30] The physicochemical properties of the tracer, such as low molecular weight and optimal lipophilicity (logP value), are crucial for this process.[14] Once inside the cell, the tracer binds to the tau fibrils. The kinetics of this binding and the subsequent washout of unbound tracer from the brain determine the quality of the PET signal.[31][32][33][34]

The Standardized Uptake Value Ratio (SUVR), calculated by normalizing the tracer uptake in a target region to a reference region (typically the cerebellum), is a common method for quantifying tracer retention.[31][32][33] Kinetic modeling using dynamic PET data and arterial blood sampling can provide more detailed quantitative parameters like the binding potential (BPND), which reflects the density of available binding sites.[31][32][33][34]

Experimental Protocols for Evaluating Tau Tracer Binding

A multi-faceted approach is employed to characterize the binding of novel tau tracers, progressing from in vitro assays to in vivo imaging.

In Vitro Binding Assays

These assays are crucial for the initial screening and characterization of tracer candidates.

-

Autoradiography on Human Post-mortem Brain Tissue:

-

Tissue Preparation: Obtain frozen sections (e.g., 20 µm thick) of post-mortem brain tissue from confirmed AD cases and healthy controls.

-

Incubation: Incubate the tissue sections with a low nanomolar concentration of the radiolabeled tracer.

-

Washing: Wash the sections to remove non-specifically bound tracer.

-

Detection: Expose the labeled sections to a phosphor imaging plate or film to visualize the distribution and density of tracer binding.

-

Competition Assay: To determine binding affinity (Ki) and specificity, co-incubate the radiolabeled tracer with increasing concentrations of the non-radiolabeled ("cold") compound or other competing ligands.

-

-

Binding Assays with Brain Homogenates:

-

Homogenate Preparation: Homogenize brain tissue from tau-rich regions of AD patients.

-

Incubation: Incubate the homogenate with the radiolabeled tracer in the presence or absence of competing compounds.

-

Separation: Separate the bound from the free tracer, typically by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters to quantify the amount of bound tracer.

-

Data Analysis: Use saturation or competition binding data to calculate the binding affinity (Kd) and the density of binding sites (Bmax).

-

-

In Vitro Tau Aggregation and Thioflavin T (ThT) Assay:

-

Protein Preparation: Use recombinant full-length tau protein (e.g., huTau441).[35]

-

Aggregation Induction: Induce aggregation by adding a polyanionic cofactor like heparin.[35][36]

-

ThT Fluorescence: Monitor the aggregation kinetics in real-time by measuring the fluorescence of Thioflavin T, a dye that binds to β-sheet structures.[36][37][38]

-

Inhibitor Screening: This assay can be adapted to screen for compounds that inhibit tau aggregation.[39]

-

Diagram 3: Workflow for an in vitro tau aggregation assay using Thioflavin T.

In Vivo Evaluation

-

Positron Emission Tomography (PET) Imaging:

-

Radiolabeling: Synthesize the tracer with a positron-emitting radionuclide (e.g., ¹⁸F or ¹¹C).

-

Administration: Inject the radiotracer intravenously into human subjects (healthy volunteers and patients with suspected tauopathy).

-

Dynamic Scanning: Acquire PET data over a specific time course (e.g., 90-120 minutes) to assess the tracer's kinetic profile.[31][32][33][34]

-

Image Analysis: Reconstruct the PET data and perform quantitative analysis, often involving co-registration with anatomical MRI scans. Calculate SUVRs or perform full kinetic modeling to determine BPND.[31][32][33][34]

-

Ex Vivo and Correlative Studies

-

Cryo-Electron Microscopy (Cryo-EM):

-

Fibril Isolation: Purify tau filaments from the brains of deceased individuals with confirmed tauopathies.[5][6][10]

-

Incubation with Ligand: Incubate the purified filaments with the PET tracer.

-

Cryo-EM Imaging: Vitrify the sample and image it using a transmission electron microscope at cryogenic temperatures.

-

Structure Determination: Process the images to reconstruct a high-resolution 3D map of the tau filament with the bound tracer, revealing the precise binding site and mode of interaction.[5][6][9][10][11]

-

Conclusion and Future Directions

The understanding of the molecular and cellular basis of tau tracer binding has advanced significantly, driven by breakthroughs in structural biology and radiochemistry. Cryo-EM has been instrumental in revealing the specific binding sites of tracers on different tau fibril polymorphs, providing a structural roadmap for rational drug design.[5][6][9][10][11] The development of second-generation tracers has overcome major limitations of earlier compounds, particularly off-target binding to monoamine oxidases.[20][26]

Future research will focus on developing tracers with even higher affinity and specificity, particularly for the distinct tau strains found in non-AD tauopathies. A deeper understanding of the cellular uptake and efflux mechanisms will also be crucial for optimizing tracer kinetics. The continued integration of cryo-EM, computational modeling, and advanced PET imaging techniques will undoubtedly accelerate the development of superior diagnostic tools, facilitating earlier diagnosis, patient stratification for clinical trials, and the evaluation of novel anti-tau therapies.

References

- 1. pfm :: Precision and Future Medicine [pfmjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies [frontiersin.org]

- 5. Cryo-EM structures of tau filaments from Alzheimer’s disease with PET ligand APN-1607 [scholarworks.indianapolis.iu.edu]

- 6. Cryo-EM structures of tau filaments from Alzheimer's disease with PET ligand APN-1607 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tau Imaging in Neurodegenerative Diseases Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM Structures of Chronic Traumatic Encephalopathy Tau Filaments with PET Ligand Flortaucipir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Insight into the Binding of First- and Second-Generation PET Tracers to 4R and 3R/4R Tau Protofibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Molecular Imaging Insights into Neurodegeneration: Focus on Tau PET Radiotracers | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 31. Kinetic Modeling of the Tau PET Tracer 18F-AV-1451 in Human Healthy Volunteers and Alzheimer Disease Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. jnm.snmjournals.org [jnm.snmjournals.org]

- 33. semanticscholar.org [semanticscholar.org]

- 34. Kinetics of the Tau PET Tracer 18F-AV-1451 (T807) in Subjects with Normal Cognitive Function, Mild Cognitive Impairment, and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 36. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

- 38. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Tau Imaging: A Technical Guide to Third-Generation Tau Tracers

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective diagnostics and therapies for Alzheimer's disease (AD) and other tauopathies has led to the development of highly specific third-generation tau positron emission tomography (PET) tracers. These advanced imaging agents offer unprecedented opportunities to visualize and quantify the burden and distribution of pathological tau aggregates in the living human brain, surmounting many of the limitations of their predecessors. This technical guide provides an in-depth exploration of the discovery, development, and application of these revolutionary tools, with a focus on their core characteristics, the experimental methodologies for their use, and the underlying biological pathways they help to elucidate.

Overcoming the Hurdles: The Evolution to Third-Generation Tracers

First-generation tau PET tracers, while groundbreaking, were hampered by significant off-target binding to various sites in the brain, including monoamine oxidase A and B (MAO-A and MAO-B), melanin-containing cells, and iron-rich regions[1][2][3]. This non-specific binding complicated the interpretation of PET images and limited their utility in accurately quantifying tau pathology. The development of second-generation tracers aimed to address these issues, with molecules like [¹⁸F]flortaucipir (also known as AV-1451 or T807) receiving FDA approval[4][5]. However, even these improved agents exhibited some off-target binding and variable performance in detecting different tau isoforms characteristic of non-AD tauopathies[6][7].

The third generation of tau tracers, including molecules such as [¹⁸F]MK-6240 , [¹⁸F]-RO948 , [¹⁸F]-PI2620 , and [¹⁸F]-JNJ067 , were engineered to exhibit higher binding affinity and selectivity for paired helical filament (PHF)-tau, the hallmark of AD, while demonstrating significantly reduced off-target binding[8][9]. These advancements have paved the way for more precise diagnostic tools and robust outcome measures in clinical trials for anti-tau therapies.

Quantitative Characterization of Third-Generation Tau Tracers

The superiority of third-generation tracers is quantitatively evident in their binding affinities and pharmacokinetic profiles. The following tables summarize key data for prominent third-generation tau tracers, providing a comparative overview for researchers.

Table 1: In Vitro Binding Affinities (Kd/Ki in nM) of Third-Generation Tau Tracers

| Tracer | Target | Binding Affinity (Kd/Ki, nM) | Reference |

| [¹⁸F]MK-6240 | PHF-Tau (AD Brain Homogenate) | 0.54 | [10] |

| MAO-A | >10,000 | [11] | |

| MAO-B | >10,000 | [11] | |

| [¹⁸F]-RO948 | Tau Aggregates (AD Brain Sections) | High Affinity (Specific values not consistently reported) | [9] |

| MAO-B | Negligible | [9] | |

| [¹⁸F]-PI2620 | Tau Aggregates (AD Brain Homogenate) | High Affinity (Specific values not consistently reported) | [9][12] |

| MAO-A/B | No significant binding | [12] | |

| [¹⁸F]-JNJ067 | Tau Aggregates (AD Brain Sections) | High Affinity (Specific values not consistently reported) | [9] |

Table 2: In Vivo Pharmacokinetic Properties of Third-Generation Tau Tracers

| Tracer | Parameter | Value | Reference |

| [¹⁸F]MK-6240 | Brain Uptake (SUV) | High initial uptake and rapid washout from healthy tissue | [13] |

| [¹⁸F]-RO948 | Brain Uptake (SUV) | Favorable kinetics for imaging | [14] |

| [¹⁸F]-PI2620 | Brain Uptake (SUV) | High brain uptake with good target-to-background ratio | [15] |

Experimental Protocols: A Guide to Application

The successful application of third-generation tau tracers hinges on meticulous and standardized experimental procedures. This section outlines the core methodologies for their synthesis, in vitro characterization, and in vivo imaging.

Radiosynthesis of Third-Generation Tau Tracers

The radiosynthesis of these tracers typically involves a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride. A generalized protocol is provided below, with specific details varying based on the tracer and the automated synthesis module used.

Generalized Radiosynthesis Protocol:

-

[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate or tetraethylammonium bicarbonate) in acetonitrile/water.

-

Azeotropic Drying: Remove water from the [¹⁸F]fluoride mixture by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Nucleophilic Fluorination: Add the precursor molecule (typically with a leaving group such as a nitro or a protected amine group) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF). Heat the reaction mixture at a specific temperature (e.g., 120-160°C) for a defined time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.

-

Deprotection (if necessary): For precursors with protecting groups (e.g., Boc), a subsequent deprotection step is required. This is often achieved by adding an acid (e.g., HCl or TFA) and heating. Some modern methods achieve simultaneous fluorination and deprotection.

-

Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the radiolabeled tracer.

-

Formulation: Collect the HPLC fraction containing the desired product, remove the solvent, and formulate the tracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

-

Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.

In Vitro Autoradiography

Autoradiography on postmortem human brain tissue is a crucial step in validating the binding characteristics of a new tracer.

Detailed Autoradiography Protocol:

-

Tissue Preparation: Use cryosectioned (e.g., 10-20 µm thick) human brain tissue from well-characterized AD patients and healthy controls. Mount the sections on glass slides.

-

Pre-incubation: Pre-incubate the tissue sections in a buffer (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue and remove any endogenous ligands.

-

Incubation with Radiotracer: Incubate the sections with a low nanomolar concentration of the radiolabeled tau tracer in incubation buffer. To determine non-specific binding, incubate adjacent sections with the radiotracer in the presence of a high concentration of a non-radiolabeled competitor (e.g., the cold version of the tracer or another known tau ligand).

-

Washing: Wash the sections in cold buffer to remove unbound radiotracer. The number and duration of washes are critical for reducing non-specific binding.

-

Drying: Quickly rinse the sections in cold deionized water and dry them under a stream of cool air.

-

Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for a duration determined by the radioactivity on the slides.

-

Imaging and Analysis: Scan the imaging plates or film using a phosphor imager or densitometer. Quantify the binding signal in different brain regions and compare the total binding with the non-specific binding to determine the specific binding.

-

Histological Correlation: Stain adjacent tissue sections with tau-specific antibodies (e.g., AT8) to correlate the tracer binding with the known distribution of tau pathology.

In Vivo PET Imaging

Human PET imaging studies are essential to evaluate the tracer's performance in a clinical setting.

Generalized Human PET Imaging Protocol:

-

Subject Preparation: Subjects should be comfortably positioned in the PET scanner. An intravenous line is inserted for tracer injection.

-

Tracer Administration: Administer a bolus injection of the radiolabeled tau tracer (typically 185-370 MBq).

-

Image Acquisition: Dynamic PET scanning is often performed for the first 60-90 minutes post-injection to assess the tracer's kinetic profile. For clinical routine, a static scan at a later time point (e.g., 80-100 minutes post-injection) is often sufficient. A low-dose CT or an MR scan is acquired for attenuation correction and anatomical co-registration.

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

-

Image Analysis:

-

Co-registration: Co-register the PET images to the subject's anatomical MRI.

-

Region of Interest (ROI) Definition: Define ROIs on the MRI corresponding to brain regions known to be affected by tau pathology in AD (e.g., medial temporal lobe, neocortical areas) and a reference region with minimal specific binding (e.g., cerebellum gray matter).

-

Quantification: Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the average tracer uptake in a target ROI by the average uptake in the reference region. This provides a semi-quantitative measure of tau burden. Kinetic modeling can also be applied to dynamic data for a more detailed quantification.

-

Visualizing the Molecular Landscape: Tau Pathology Signaling Pathways

Understanding the molecular mechanisms that lead to tau pathology is critical for developing targeted therapies. The hyperphosphorylation and subsequent aggregation of tau are central events in this process. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

Caption: Upstream signaling leading to tau hyperphosphorylation.

Caption: Downstream aggregation cascade of hyperphosphorylated tau.

Caption: General workflow for the development of a new tau PET tracer.

Conclusion and Future Directions

The advent of third-generation tau PET tracers represents a paradigm shift in the field of neurodegenerative disease research. Their high affinity, remarkable selectivity, and favorable pharmacokinetic properties provide an unprecedented window into the living brain, enabling the accurate detection and quantification of tau pathology. This technical guide has provided a comprehensive overview of these powerful tools, from their molecular characteristics to their practical application.

Future research will likely focus on the development of tracers with even greater sensitivity for early-stage tau pathology and the ability to differentiate between various tau isoforms, which would be invaluable for the differential diagnosis of various tauopathies. Furthermore, the integration of tau PET imaging with other biomarkers will undoubtedly lead to a more holistic understanding of the complex pathophysiology of Alzheimer's disease and related disorders, ultimately accelerating the development of effective disease-modifying therapies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms in the Pathogenesis of Alzheimer’s disease and Tauopathies-Prion-Like Seeded Aggregation and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. appliedradiology.com [appliedradiology.com]

- 13. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 14. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of ¹⁸F-GTP1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

¹⁸F-GTP1 is a second-generation positron emission tomography (PET) radiotracer developed by Genentech for the in vivo imaging of tau protein aggregates, specifically neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-GTP1, compiling available data on its biodistribution, dosimetry, plasma kinetics, and metabolism. The guide also details the experimental protocols for key assays and presents visualizations of experimental workflows to aid researchers in understanding and applying this novel imaging agent.

Introduction

The development of effective PET tracers for tau pathology is crucial for the diagnosis, staging, and monitoring of treatment response in Alzheimer's disease and other tauopathies. ¹⁸F-GTP1 has emerged as a promising candidate due to its high affinity and selectivity for tau aggregates, coupled with favorable pharmacokinetic properties.[1][2] It demonstrates the ability to differentiate between diagnostic cohorts and track the longitudinal changes in tau burden.[1] This guide synthesizes the current understanding of ¹⁸F-GTP1's behavior in biological systems.

Mechanism of Action and Binding Profile

¹⁸F-GTP1 is a small molecule that selectively binds to paired helical filament (PHF)-tau, the primary component of NFTs in Alzheimer's disease. In vitro studies have demonstrated its high affinity for tau pathology with no significant binding to β-amyloid plaques or monoamine oxidase-B (MAO-B) in postmortem AD brain tissue.[1] This high selectivity is a key advantage over some first-generation tau tracers, leading to a clearer imaging signal for tau deposits.

Pharmacokinetic Profile

The pharmacokinetic profile of ¹⁸F-GTP1 is characterized by favorable brain kinetics and dosimetry, making it suitable for clinical applications.[1][2]

Biodistribution and Dosimetry

Whole-body imaging in humans has shown that ¹⁸F-GTP1 has a favorable dosimetry profile.[1] While specific quantitative data on organ-level absorbed doses are not publicly available, the overall effective dose is considered to be within acceptable limits for clinical PET imaging studies. For context and comparison, the table below outlines the typical dosimetry data presentation for an ¹⁸F-labeled PET tracer.

Table 1: Human Radiation Dosimetry (Illustrative)

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Gallbladder Wall | Data not publicly available |

| Liver | Data not publicly available |

| Small Intestine | Data not publicly available |

| Upper Large Intestine Wall | Data not publicly available |

| Lower Large Intestine Wall | Data not publicly available |

| Urinary Bladder Wall | Data not publicly available |

| Kidneys | Data not publicly available |

| Spleen | Data not publicly available |

| Red Marrow | Data not publicly available |

| Brain | Data not publicly available |

| Effective Dose (μSv/MBq) | Data not publicly available |

Note: This table is a template. Specific dosimetry values for ¹⁸F-GTP1 have not been published in the reviewed literature.

Plasma Pharmacokinetics

The behavior of ¹⁸F-GTP1 in plasma is a critical determinant of its availability to cross the blood-brain barrier and bind to its target.

Table 2: Plasma Pharmacokinetic Parameters

| Parameter | Value |

| Plasma Protein Binding | Data not publicly available |

| Metabolism | Forms up to eleven oxidative metabolites. Minimal defluorination (2.6% at 60 min in vitro), indicating high stability. Major metabolites are not formed by CYP1A2. |

Brain Kinetics and Metabolism

¹⁸F-GTP1 exhibits favorable brain kinetics with rapid uptake and washout from non-target regions, allowing for high-contrast imaging of tau-rich areas.[1] Kinetic modeling of dynamic PET data is employed to quantify the tracer's binding potential and distribution volume in different brain regions.

A study on the metabolism of GTP1 found that it can form up to eleven oxidative metabolites with higher polarity than the parent compound. Importantly, only a small amount (2.6% at 60 minutes) of a defluorinated metabolite was detected in in-vitro incubations with human liver microsomes and hepatocytes, highlighting its stability against enzymatic defluorination. Furthermore, the major metabolites were not found to be products of CYP1A2 activity, suggesting that smoking status is unlikely to significantly impact the tracer's in vivo metabolism and brain kinetics.

Table 3: Brain Kinetic Modeling Parameters (Illustrative)

| Brain Region | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | Vₜ (mL/cm³) |

| Frontal Cortex | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Temporal Cortex | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Parietal Cortex | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Hippocampus | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Cerebellar Gray | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: This table is a template. Specific kinetic modeling parameters for ¹⁸F-GTP1 have not been published in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections outline the methodologies for key experiments involving ¹⁸F-GTP1.

In Vitro Autoradiography

This technique is used to determine the binding characteristics of ¹⁸F-GTP1 on postmortem human brain tissue.

Protocol:

-

Tissue Preparation: Obtain frozen, unfixed human brain tissue sections (typically 10-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls. Mount the sections on microscope slides.

-

Pre-incubation: Wash the slides in a buffer solution (e.g., Tris-HCl or phosphate-buffered saline) to remove endogenous ligands.

-

Incubation: Incubate the slides with a solution containing ¹⁸F-GTP1 at various concentrations to determine binding affinity (Kd) and density (Bmax). For competition assays, co-incubate with a fixed concentration of ¹⁸F-GTP1 and increasing concentrations of a competing compound.

-

Washing: Wash the slides in buffer to remove unbound radiotracer.

-

Drying: Quickly dry the slides with a stream of cold air.

-

Imaging: Expose the slides to a phosphor imaging plate or autoradiography film.

-

Data Analysis: Quantify the signal intensity in different brain regions using densitometry software and perform Scatchard or non-linear regression analysis to determine binding parameters.

Human PET Imaging

This protocol outlines the procedure for acquiring ¹⁸F-GTP1 PET images in a clinical research setting.

Protocol:

-

Participant Preparation: Participants should fast for at least 4 hours prior to the scan. A catheter is placed for intravenous administration of the radiotracer.

-

Radiotracer Administration: Administer a bolus intravenous injection of up to 370 MBq (10 mCi) of ¹⁸F-GTP1. The exact dose may vary depending on the study protocol.

-

Uptake Period: A quiet uptake period of 60 to 90 minutes is typically observed.

-

Image Acquisition: Position the participant in the PET scanner. Perform a static brain scan for 20-30 minutes. For kinetic modeling, dynamic scanning is initiated at the time of injection and continues for up to 90 minutes.

-

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.

-

Image Analysis: Co-register the PET images with the participant's MRI scan for anatomical localization. Define regions of interest (ROIs) and calculate the Standardized Uptake Value Ratio (SUVR) using a reference region such as the cerebellar gray matter. For dynamic scans, apply tracer kinetic models to the time-activity curves.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: Experimental workflow for ¹⁸F-GTP1 from radiolabeling to clinical data analysis.

Caption: Proposed mechanism of ¹⁸F-GTP1 from injection to PET signal generation.

Conclusion

¹⁸F-GTP1 is a valuable tool for the in vivo investigation of tau pathology in Alzheimer's disease. Its favorable pharmacokinetic profile, characterized by high selectivity for tau aggregates and good brain kinetics, supports its use in both research and clinical trial settings. While detailed quantitative data on human dosimetry, plasma protein binding, and brain kinetic parameters are not yet fully in the public domain, the available information indicates that ¹⁸F-GTP1 is a safe and effective radiotracer. Further research and publication of more detailed quantitative data will continue to refine our understanding of this important imaging agent and its role in the fight against Alzheimer's disease.

References

The Role of Tau PET Imaging in Preclinical Alzheimer's Disease: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The preclinical phase of AD, where these pathological changes begin years before the onset of clinical symptoms, represents a critical window for therapeutic intervention. Positron Emission Tomography (PET) imaging has emerged as a powerful in vivo tool to detect and quantify the pathological hallmarks of AD. While amyloid PET has been instrumental in identifying individuals in the early stages of the disease, tau PET imaging is proving to be a more robust predictor of cognitive decline and neurodegeneration. This technical guide provides an in-depth overview of the role of tau PET imaging in preclinical Alzheimer's disease, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

The Temporal Evolution of Alzheimer's Disease Biomarkers

The preclinical phase of Alzheimer's disease is characterized by a long and dynamic cascade of biomarker changes. Understanding this timeline is crucial for the effective use of imaging and fluid biomarkers in research and clinical trials. Evidence from longitudinal studies indicates that amyloid-β pathology precedes the widespread accumulation of tau pathology.

A significant longitudinal study with a 20-year follow-up of cognitively normal participants provided a detailed timeline of biomarker changes preceding a clinical diagnosis of sporadic Alzheimer's disease.[1][2] The earliest detectable change is a decrease in cerebrospinal fluid (CSF) amyloid-beta 42 (Aβ42) levels, occurring approximately 18 years before diagnosis.[1][3] This is followed by changes in the CSF Aβ42 to Aβ40 ratio at 14 years before diagnosis.[1][3] Tau biomarker abnormalities appear later in the preclinical cascade. Elevated levels of phosphorylated tau181 (p-tau181) and total tau in the CSF are observed around 11 and 10 years, respectively, before a clinical diagnosis.[1][3] Neurofilament light chain (NfL), a marker of neurodegeneration, begins to increase in the CSF approximately 9 years before diagnosis, followed by detectable hippocampal atrophy on structural MRI at 8 years.[1][2] Finally, subtle cognitive decline, as measured by the Clinical Dementia Rating Sum of Boxes, becomes apparent about 6 years before the clinical diagnosis of Alzheimer's disease.[1]

This well-defined sequence of events underscores the importance of tau PET imaging as a biomarker that is more proximal to the onset of cognitive symptoms compared to amyloid PET. While amyloid positivity indicates an individual is on the Alzheimer's continuum, the presence and extent of tau pathology are more strongly correlated with the severity of cognitive impairment and the rate of future decline.[4][5]

Below is a diagram illustrating the temporal evolution of key Alzheimer's disease biomarkers during the preclinical phase.

Quantitative Data in Tau PET Imaging for Preclinical Alzheimer's Disease

The quantification of tau pathology using PET imaging is a cornerstone of its utility in preclinical AD research. Standardized Uptake Value Ratios (SUVRs) are commonly used to measure tracer retention in specific brain regions, normalized to a reference region with minimal specific binding. The selection of appropriate brain regions and SUVR cut-offs is critical for identifying individuals with elevated tau pathology.

| Parameter | Value | Brain Region(s) | Tau PET Tracer | Reference |

| SUVR Cut-off for High Tau Burden | 1.25 | Entorhinal cortex, inferior temporal cortex, lateral occipital cortex, and amygdala | [18F]-AV-1451 (Flortaucipir) | [6] |

| Annual Tau Accumulation Rate (Cognitively Unimpaired, Abnormal Amyloid) | 0.006 SUVR (0.5%) | Basal and mid-temporal, retrosplenial, posterior cingulate, and entorhinal regions | [18F]-AV-1451 (Flortaucipir) | [7] |

| Annual Tau Accumulation Rate (Cognitively Impaired, Abnormal Amyloid) | 0.053 SUVR (3%) | Cortical areas (except medial temporal) | [18F]-AV-1451 (Flortaucipir) | [7] |

| Amyloid-PET Positivity Threshold | 25 Centiloids (CL) | Global Cortical | Various | [8] |

| Tau-PET Positivity Threshold | 1.27 SUVR | Temporal meta-ROI | [18F]-AV-1451 (Flortaucipir) | [8] |

Table 1: Key Quantitative Metrics in Preclinical Tau PET Imaging

Tau PET Tracers in Preclinical Research

The development of specific and sensitive PET tracers has been pivotal for the in vivo visualization of tau pathology. These tracers are broadly categorized into first and second-generation compounds, with the latter offering improved binding properties and reduced off-target binding.

First-Generation Tau PET Tracers:

-

[18F]Flortaucipir (AV-1451, T807, Tauvid™): This was the first tau PET tracer to be widely used in clinical research and has been approved by the FDA.[9] It has demonstrated high sensitivity for detecting tau pathology in Alzheimer's disease.[10][11] However, a known limitation is its off-target binding in areas such as the basal ganglia and choroid plexus, which can complicate the interpretation of images in certain brain regions.[12][13]

Second-Generation Tau PET Tracers:

To address the limitations of first-generation tracers, several second-generation compounds have been developed with improved selectivity and lower off-target binding.[13][14] These include:

-

[18F]RO-948: This tracer shows high specificity for Alzheimer's disease-related tau pathology and has been found to be effective in differentiating AD from other neurodegenerative disorders.[9][15]

-

[18F]MK-6240: Known for its high sensitivity to tau neurofibrillary tangles, this tracer may allow for the detection of earlier longitudinal tau deposition in cognitively unimpaired individuals.[16][17]

-

[18F]PI-2620: This tracer is being investigated for its potential to image tau pathology in various tauopathies, not just Alzheimer's disease.[14]

-

[18F]JNJ-311 and [18F]GTP1: These are other promising second-generation tracers currently under investigation.[14]

-

[18F]-SNFT-1: A newer tracer that has shown promise for even more effective identification of Alzheimer's disease in its earliest stages compared to other second-generation tracers.[18]

The development of these advanced tracers is crucial for improving the accuracy of tau pathology detection and quantification in the preclinical stages of AD.[19]

Experimental Protocols for Tau PET Imaging in Preclinical AD

Longitudinal studies are essential for understanding the trajectory of tau accumulation and its relationship with cognitive decline in preclinical Alzheimer's disease. A typical experimental protocol for such a study involves several key stages, from participant recruitment to data analysis.

References

- 1. clinician.com [clinician.com]

- 2. ‘Remarkable’ Study Tracks Timeline of Biomarker Changes 20 Years Before Alzheimer’s disease | MDedge [mdedge.com]

- 3. binasss.sa.cr [binasss.sa.cr]

- 4. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. AV-1451 PET Imaging of Tau Pathology in Preclinical Alzheimer Disease: Defining a Summary Measure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Amyloid and tau-PET in early-onset AD: Baseline data from the Longitudinal Early-onset Alzheimer’s Disease Study (LEADS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research points to tau PET scans as the future of Alzheimer’s disease diagnosis | Wisconsin Alzheimer's Disease Research Center [adrc.wisc.edu]

- 10. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tau positron emission tomography in preclinical Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tau positron emission tomography in preclinical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. imaging-cro.biospective.com [imaging-cro.biospective.com]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Quantification in Tau PET Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) imaging of tau neurofibrillary tangles (NFTs) is a critical biomarker in the study of Alzheimer's disease (AD) and other tauopathies.[1][2] It allows for the in vivo quantification and tracking of one of the primary pathological hallmarks of these neurodegenerative conditions.[3] The standardized uptake value ratio (SUVR) is the most common method for quantifying tau PET signal, providing a semi-quantitative measure of tracer uptake in target regions relative to a reference region with minimal specific binding.[4][5] This approach is essential for diagnosing and staging disease, monitoring progression, and evaluating the efficacy of therapeutic interventions in clinical trials.[1][5][6] This document provides detailed protocols and application notes for the robust and reproducible quantification of tau PET SUVR.

Principle of SUVR Quantification

The SUVR method simplifies the quantification of PET tracer binding by normalizing the radioactivity concentration in a target region of interest (ROI) to that of a reference region. This ratio corrects for variability in injected dose, body mass, and global tracer delivery, making it a reliable metric for longitudinal and cross-sectional studies.[7] The fundamental calculation is:

SUVR = (Mean Tracer Uptake in Target ROI) / (Mean Tracer Uptake in Reference Region)

The selection of an appropriate reference region is paramount, as off-target binding or unexpected pathology in this region can significantly impact the accuracy of SUVR values.[8][9]

Experimental Protocols

A standardized protocol is crucial for minimizing variability and ensuring data integrity. The following sections outline the key steps from subject preparation to final SUVR calculation.

Subject Preparation

-

Fasting: Subjects should fast for a minimum of 4-6 hours prior to tracer injection to ensure stable metabolic conditions.

-

Medication Review: A thorough review of concomitant medications is necessary to avoid potential interactions with the PET tracer.

-

Hydration: Subjects should be well-hydrated.

-

Resting State: To minimize cerebral activation, subjects should rest in a quiet, dimly lit room for 15-30 minutes before and after tracer injection.

Tau PET Tracer Administration

-

Tracer: Several second-generation tau tracers are available, including [¹⁸F]Flortaucipir (AV-1451), [¹⁸F]MK-6240, [¹⁸F]RO948, and [¹⁸F]PI-2620. The choice of tracer will influence acquisition timing and potential off-target binding profiles.[10][11]

-

Dose: A typical baseline activity of 370 MBq of the chosen ¹⁸F-labeled tau tracer is administered as a single intravenous bolus injection.[12]

-

Flushing: The injection should be followed by a saline flush to ensure complete administration of the radiotracer.

PET/CT or PET/MR Image Acquisition

-

Acquisition Timing: The optimal time window for image acquisition varies by tracer to allow for sufficient clearance of unbound tracer and stable binding. Common acquisition windows are:

-

Scan Duration: A typical brain scan duration is 20-30 minutes.[13]

-

Attenuation Correction: A low-dose CT or an MRI-based attenuation correction map is required.

-

Reconstruction: Images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[13]

Image Processing and SUVR Calculation Workflow

Accurate SUVR quantification relies on a rigorous and standardized image processing pipeline. This workflow often requires a corresponding T1-weighted MRI for anatomical reference, although MRI-free methods are also being developed.[14][15]

Protocol Steps:

-

Motion Correction: PET frames are realigned to correct for subject motion during the scan and then averaged to create a single static image.[16]

-

Co-registration: The averaged PET image is co-registered to the subject's anatomical T1-weighted MRI.[16][17] This allows for accurate anatomical localization of the PET signal.

-

MRI Segmentation: The T1 MRI is processed using software like FreeSurfer to automatically parcellate the brain into distinct anatomical regions of interest (ROIs).[16]

-

ROI Definition:

-

Target ROIs: These are regions expected to accumulate tau pathology in AD, such as the entorhinal cortex, amygdala, parahippocampal gyrus, and inferior temporal lobe.[3] Composite ROIs representing different Braak stages are often used.[11][18]

-

Reference ROI: A region with minimal specific tracer binding is selected. The choice of reference region is critical and tracer-dependent.

-

-